2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid
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Overview
Description
2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid is a complex organic compound that features a morpholine ring substituted with an acetyl group and an ethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the morpholine ring. The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid. The subsequent steps involve the introduction of the acetyl and ethylbenzoyl groups through acylation reactions. These reactions are typically carried out under controlled conditions using reagents such as acetic anhydride and ethylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or ethylbenzoyl groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: The major products would include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major products would include alcohols or amines.
Substitution: The major products would include substituted morpholine derivatives.
Scientific Research Applications
2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid involves its interaction with specific molecular targets. The acetyl and ethylbenzoyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[Acetyl-[[4-(2-methylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid
- 2-[Acetyl-[[4-(2-propylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid
- 2-[Acetyl-[[4-(2-butylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid
Uniqueness
2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid is unique due to the presence of the ethylbenzoyl group, which can impart specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic or material properties.
Properties
IUPAC Name |
2-[acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-14-6-4-5-7-16(14)18(24)19-8-9-25-15(10-19)11-20(13(2)21)12-17(22)23/h4-7,15H,3,8-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFMCDHBSOMWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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